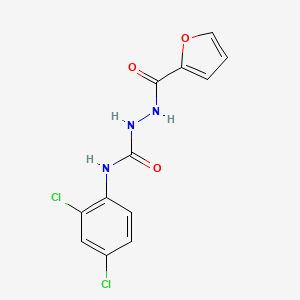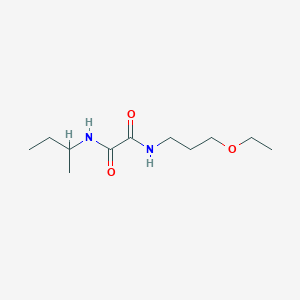![molecular formula C15H12N4O3 B4115422 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol](/img/structure/B4115422.png)
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol
Overview
Description
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol, also known as PD 168393, is a synthetic compound that belongs to the class of quinazoline derivatives. PD 168393 has been extensively studied for its potential applications in the field of cancer research, due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mechanism of Action
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death that is important for the elimination of damaged or abnormal cells.
Advantages and Limitations for Lab Experiments
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its anti-cancer activity, which makes it a well-characterized compound for use in cancer research. However, 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for the research on 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393. One potential direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Another direction is to explore its potential applications in other diseases, such as inflammatory disorders or neurodegenerative diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393, which could provide insights into the development of new anti-cancer therapies.
Scientific Research Applications
4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of EGFR tyrosine kinase, which is a key signaling molecule involved in the growth and proliferation of cancer cells. Inhibition of EGFR tyrosine kinase activity by 4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol 168393 leads to the suppression of cancer cell growth and induction of apoptosis.
properties
IUPAC Name |
4-methyl-2-[(6-nitroquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-9-2-5-14(20)13(6-9)18-15-11-7-10(19(21)22)3-4-12(11)16-8-17-15/h2-8,20H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVLNAHEALJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)


![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4115417.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)